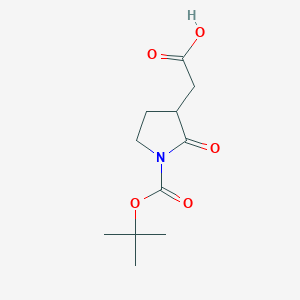
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide is an organic compound with a complex structure that includes both acetic acid and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide typically involves the reaction of 2-(3,4-dimethoxyphenoxy)acetic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-(3,4-Dimethoxyphenoxy)acetic acid+Hydrazine→Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide+Water
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound shares a similar structure but lacks the hydrazide group.
2-(3,4-Dimethoxyphenoxy)acetic acid: This compound is a precursor in the synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide.
Uniqueness
This compound is unique due to the presence of both acetic acid and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N2O4 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
OKUTWBSOMCGRAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OCC(=O)NN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)




![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)






![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
